N,N-Diethyl-2-(N-methylanilino)propionamide
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Overview
Description
N,N-Diethyl-2-(N-methylanilino)propionamide is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.33728 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(N-methylanilino)propionamide typically involves the reaction of N-methylaniline with diethylamine and propionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
N-methylaniline: is reacted with in the presence of a base such as sodium hydroxide.
Propionyl chloride: is then added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(N-methylanilino)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N,N-Diethyl-2-(N-methylanilino)propionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(N-methylanilino)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-(N-methylanilino)propionamide: shares similarities with other amides such as N-methylpropionamide and N,N-diethyl-2-methylpropanamide .
Propionamide: A simpler amide with the formula C3H7NO.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
54650-17-8 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N,N-diethyl-2-(N-methylanilino)propanamide |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)14(17)12(3)15(4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI Key |
VUIIADHVRZLGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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